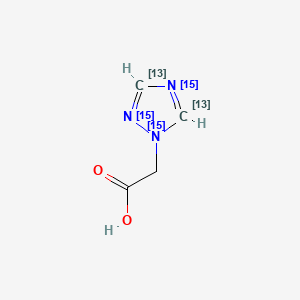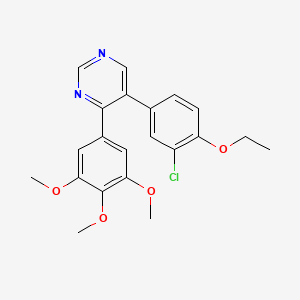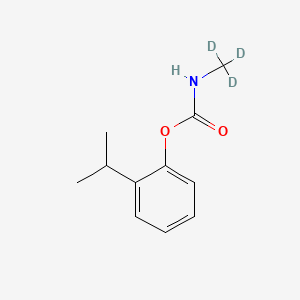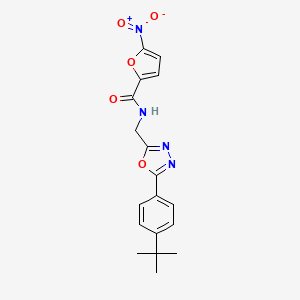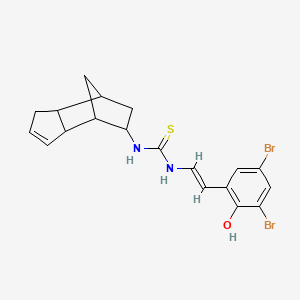
beta-catenin-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-catenin-IN-3 is a potent and selective inhibitor of beta-catenin, a key protein in the Wnt signaling pathway. This compound has shown significant potential in reducing the viability of beta-catenin-driven cancer cells by targeting a cryptic allosteric modulation site of beta-catenin . The Wnt/beta-catenin signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation .
Preparation Methods
The synthesis of beta-catenin-IN-3 involves several steps, including the preparation of the target protein structure using a protein preparation wizard, assignment of bond orders, incorporation of hydrogen atoms, and optimization of hydrogen bonds and water molecules . The industrial production methods for this compound are not extensively documented, but the compound is typically stored at -80°C for up to six months or at -20°C for up to one month to prevent product inactivation from repeated freeze-thaw cycles .
Chemical Reactions Analysis
Beta-catenin-IN-3 undergoes various chemical reactions, including interactions with numerous partners at the membrane, in the cytosol, and in the nucleus . The compound is involved in protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . Common reagents and conditions used in these reactions include phosphorylation by glycogen synthase kinase 3 and casein kinase 1, which promote the ubiquitination and subsequent proteasomal degradation of beta-catenin . Major products formed from these reactions include phosphorylated beta-catenin and its degradation products .
Scientific Research Applications
Beta-catenin-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, the compound has shown potential in targeting the Wnt/beta-catenin signaling pathway, which is often dysregulated in various cancers . It has been used to study the development and therapeutic resistance of non-small cell lung cancer . Additionally, this compound has been explored for its role in antiviral responses and its impact on cell adhesion and protein-protein interactions .
Mechanism of Action
The mechanism of action of beta-catenin-IN-3 involves the inhibition of the Wnt/beta-catenin signaling pathway. The compound targets a cryptic allosteric modulation site of beta-catenin, leading to the reduction of beta-catenin levels in the cytosol and nucleus . This inhibition prevents the activation of target genes via T cell-specific factor and lymphoid enhancer-binding factor transcription factors . The molecular targets and pathways involved include the phosphorylation and inhibition of glycogen synthase kinase 3, which ensures an elevation of cytosolic beta-catenin concentration .
Comparison with Similar Compounds
Beta-catenin-IN-3 is unique in its ability to target a cryptic allosteric modulation site of beta-catenin, making it a potent and selective inhibitor . Similar compounds that target the Wnt/beta-catenin signaling pathway include inhibitors of glycogen synthase kinase 3 phosphorylation, engineered Wnt proteins, and antagonists of Wnt inhibitors . These compounds share the common goal of modulating the Wnt/beta-catenin signaling pathway but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C19H20Br2N2OS |
|---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1-[(E)-2-(3,5-dibromo-2-hydroxyphenyl)ethenyl]-3-(8-tricyclo[5.2.1.02,6]dec-4-enyl)thiourea |
InChI |
InChI=1S/C19H20Br2N2OS/c20-12-6-10(18(24)16(21)9-12)4-5-22-19(25)23-17-8-11-7-15(17)14-3-1-2-13(11)14/h1,3-6,9,11,13-15,17,24H,2,7-8H2,(H2,22,23,25)/b5-4+ |
InChI Key |
VPOJWIBWEJWBKC-SNAWJCMRSA-N |
Isomeric SMILES |
C1C=CC2C1C3CC2C(C3)NC(=S)N/C=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)NC(=S)NC=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


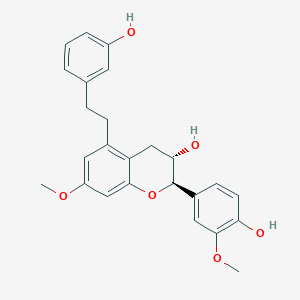
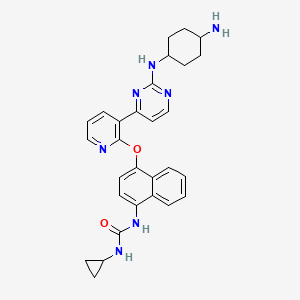
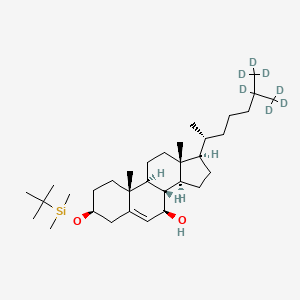
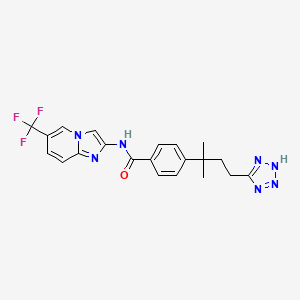
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
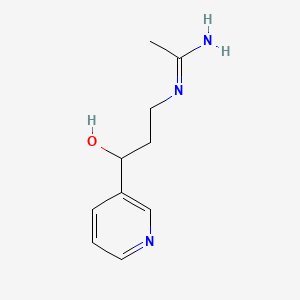

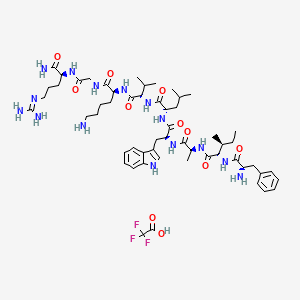
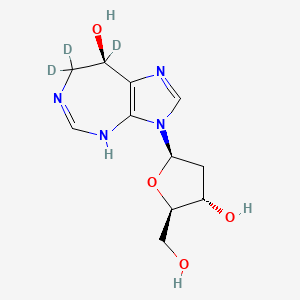
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
